molecular formula C22H28N4O5 B12781020 (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine CAS No. 141807-97-8

(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine

Cat. No.: B12781020
CAS No.: 141807-97-8
M. Wt: 428.5 g/mol
InChI Key: WTWPCLLAFIHNPC-CMDGGOBGSA-N
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Description

(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic xanthine derivative known for its role as an adenosine receptor antagonist. This compound has been studied for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. Its unique structure allows it to interact with specific adenosine receptor subtypes, making it a valuable tool in both research and potential clinical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3-dipropylxanthine and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the styryl derivative.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the styryl moiety, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with adenosine receptors, particularly the A2A receptor subtype. By binding to these receptors, the compound inhibits the action of adenosine, a neuromodulator that typically exerts inhibitory effects on neuronal activity. This antagonistic action leads to increased neuronal excitability and modulation of various physiological processes, including neurotransmitter release and cerebral blood flow regulation.

Comparison with Similar Compounds

    (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837): A selective antagonist for A2A adenosine receptors.

    1,3-Dipropyl-8-cyclopentylxanthine (DPCPX): A potent and selective antagonist for A1 adenosine receptors.

    8-Cyclopentyl-1,3-dipropylxanthine (CPX): Another selective antagonist for A1 adenosine receptors.

Uniqueness: (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine is unique due to its specific interaction with the A2A adenosine receptor subtype and its potential therapeutic applications in neurological disorders. Its trimethoxystyryl moiety provides distinct pharmacological properties compared to other xanthine derivatives, making it a valuable compound for research and clinical applications.

Properties

CAS No.

141807-97-8

Molecular Formula

C22H28N4O5

Molecular Weight

428.5 g/mol

IUPAC Name

1,3-dipropyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C22H28N4O5/c1-6-10-25-20-18(21(27)26(11-7-2)22(25)28)23-17(24-20)9-8-14-12-15(29-3)19(31-5)16(13-14)30-4/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,23,24)/b9-8+

InChI Key

WTWPCLLAFIHNPC-CMDGGOBGSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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